molecular formula C13H11F9N2O B15002321 N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide

Cat. No.: B15002321
M. Wt: 382.22 g/mol
InChI Key: ODOFYPRVKSLVEI-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity and stability.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: Utilized in the production of advanced materials, coatings, and polymers due to its high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar thermal stability and chemical resistance.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound with comparable properties.

Properties

Molecular Formula

C13H11F9N2O

Molecular Weight

382.22 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)anilino]propan-2-yl]propanamide

InChI

InChI=1S/C13H11F9N2O/c1-2-9(25)24-11(12(17,18)19,13(20,21)22)23-8-5-3-4-7(6-8)10(14,15)16/h3-6,23H,2H2,1H3,(H,24,25)

InChI Key

ODOFYPRVKSLVEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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